

# physicochemical properties of amorphous sodium aluminosilicate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Sodium aluminosilicate**

Cat. No.: **B1682097**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of Amorphous **Sodium Aluminosilicate**

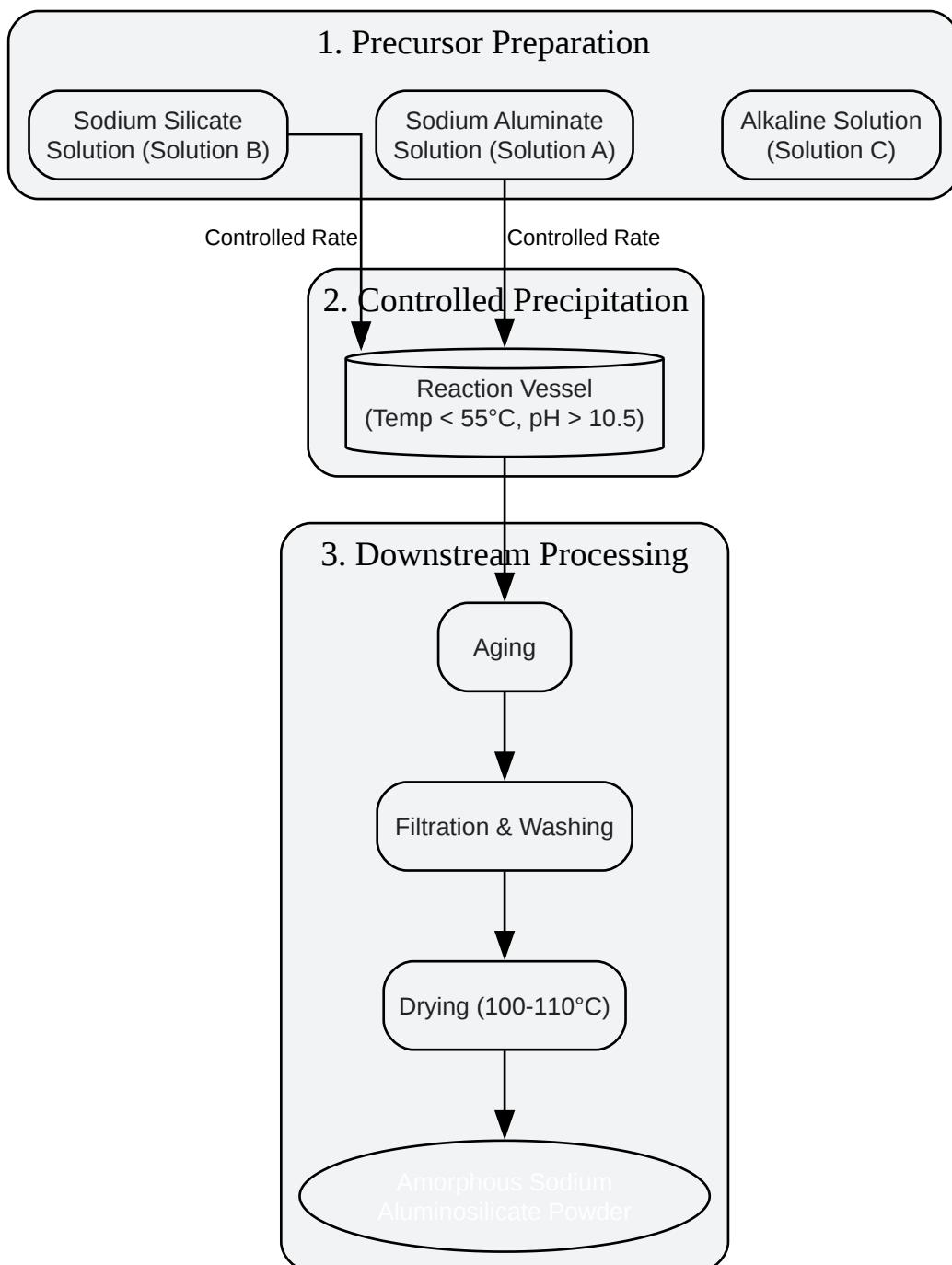
## Introduction: Beyond the Crystal

In the landscape of pharmaceutical excipients, amorphous materials offer a unique paradigm, distinct from their crystalline counterparts. Amorphous **sodium aluminosilicate** (ASAS) stands out as a versatile inorganic polymer with significant potential in advanced drug delivery systems. Unlike crystalline zeolites, which possess a long-range ordered atomic structure, ASAS is characterized by a short-range order, resulting in a disordered, glass-like framework. [1][2][3][4] This amorphous nature imparts a unique set of physicochemical properties that are highly advantageous for pharmaceutical applications, particularly in enhancing the stability and bioavailability of poorly soluble drugs.

This guide provides a comprehensive exploration of the core physicochemical properties of ASAS, detailing the causality behind experimental choices for its characterization and its functional role in drug development. It is intended for researchers, scientists, and formulation experts seeking to leverage the unique attributes of this material.

## Synthesis: Engineering the Amorphous State

The properties of ASAS are not intrinsic but are critically defined during its synthesis. The most common method is a controlled precipitation reaction involving the mixing of a sodium silicate solution with a sodium aluminate solution under specific conditions.[5][6][7]


## Key Synthesis Parameters and Their Mechanistic Impact:

- Temperature: Lower temperatures (typically below 55°C) are crucial for kinetically trapping the aluminosilicate network in a disordered, amorphous state.[5] Higher temperatures provide the energy needed for atomic rearrangement into more stable, crystalline zeolite structures.[5]
- pH and Alkalinity: The pH of the reaction medium must be carefully controlled, generally maintained above 10.5.[7] This alkaline environment governs the dissolution of silica and alumina precursors and the subsequent condensation reactions that form the Si-O-Al framework.[8]
- Reactant Concentration and Addition Rate: The stoichiometry (Si/Al ratio) and concentration of the precursor solutions directly influence the composition and porosity of the final product. [5][7] The rate and sequence of mixing are critical to ensure a homogeneous reaction and prevent localized areas of high concentration that could favor crystalline nucleation.[7]

## A Generalized Synthesis Protocol:

- Preparation of Precursor Solutions: An aqueous sodium silicate solution and an aqueous sodium aluminate solution are prepared with defined concentrations.[5]
- Controlled Reaction: The precursor solutions are added to a reaction vessel containing an alkaline solution under vigorous stirring at a controlled temperature (e.g., 30-50°C).[7][9]
- Aging: The resulting slurry is aged for a specific period to allow for the completion of the condensation and polymerization process.[5]
- Separation and Washing: The precipitated ASAS is separated from the mother liquor via filtration. It is then washed thoroughly with purified water to remove residual salts and excess alkali.[5]
- Drying: The washed product is dried under controlled conditions (e.g., 100-110°C) to yield a fine, white powder.[5]

Below is a diagram illustrating a typical synthesis workflow.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of amorphous **sodium aluminosilicate**.

## Core Physicochemical Properties and Their Characterization

## Structure and Morphology

The defining characteristic of ASAS is its lack of long-range crystallographic order. This is a direct result of the synthesis conditions, which favor rapid polymerization over ordered crystal growth.

- X-ray Diffraction (XRD): This is the primary technique to confirm the amorphous nature of the material. An XRD pattern of ASAS shows a broad, diffuse halo, typically between 15° and 35° 2θ, instead of the sharp, well-defined Bragg peaks characteristic of crystalline materials like zeolites.[1][3][4][5] The absence of sharp peaks confirms the lack of a repeating crystal lattice.[1][5]
- Scanning and Transmission Electron Microscopy (SEM/TEM): These imaging techniques reveal the material's morphology. ASAS typically consists of primary spherical particles in the sub-micron range (e.g., <0.5 μm) that form larger, irregular aggregates.[5][7][10] TEM can further confirm the amorphous structure at a nanoscale level, showing a disordered arrangement of atoms.[11]

## Porosity and Surface Area

The disordered arrangement of the aluminosilicate framework creates a network of interconnected voids, or pores, endowing the material with a high internal surface area. This property is paramount for its function as a drug carrier.

- Nitrogen Adsorption-Desorption Analysis: This technique is the gold standard for characterizing porous materials. The amount of nitrogen gas that adsorbs to the material's surface at liquid nitrogen temperature (77 K) is measured at varying pressures.
  - BET (Brunauer-Emmett-Teller) Method: Applied to the adsorption data to calculate the specific surface area (m<sup>2</sup>/g).[12][13]
  - BJH (Barrett-Joyner-Halenda) Method: Applied to the desorption branch of the isotherm to determine the pore size distribution and total pore volume.[12][13]

The resulting isotherm is often Type IV according to the IUPAC classification, which is characteristic of mesoporous materials (pore diameters between 2 and 50 nm).[12][14] The

presence of a hysteresis loop between the adsorption and desorption branches further indicates the presence of mesopores.[12]

Table 1: Typical Porosity and Surface Area Data for Amorphous **Sodium Aluminosilicate**

| Property              | Typical Value Range                    | Significance in Drug Delivery                                                    |
|-----------------------|----------------------------------------|----------------------------------------------------------------------------------|
| BET Surface Area      | 50 - 400 m <sup>2</sup> /g[5][7]       | High surface area provides ample sites for drug adsorption.                      |
| Total Pore Volume     | 0.1 - 3.0 cm <sup>3</sup> /g[7][9][13] | Determines the maximum volume available for drug loading.                        |
| Average Pore Diameter | 2 - 50 nm (Mesoporous)[9][12]          | Influences which drug molecules can be loaded and their subsequent release rate. |

## Surface Chemistry

The surface of ASAS is rich in hydroxyl groups, primarily silanol (Si-OH) and aluminol (Al-OH) groups. These groups make the surface hydrophilic and chemically active, allowing for interactions with drug molecules and potential for surface modification.

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the material. The spectrum of ASAS typically shows:
  - A broad band around 3450 cm<sup>-1</sup> corresponding to the stretching vibrations of surface hydroxyl groups and adsorbed water.[15]
  - A band around 1650 cm<sup>-1</sup> due to the bending vibrations of adsorbed water.[14][15]
  - A strong, broad absorption band in the 950-1200 cm<sup>-1</sup> region, which is the characteristic asymmetric stretching vibration of T-O-T linkages (where T = Si or Al), forming the core of the aluminosilicate framework.[8][16]

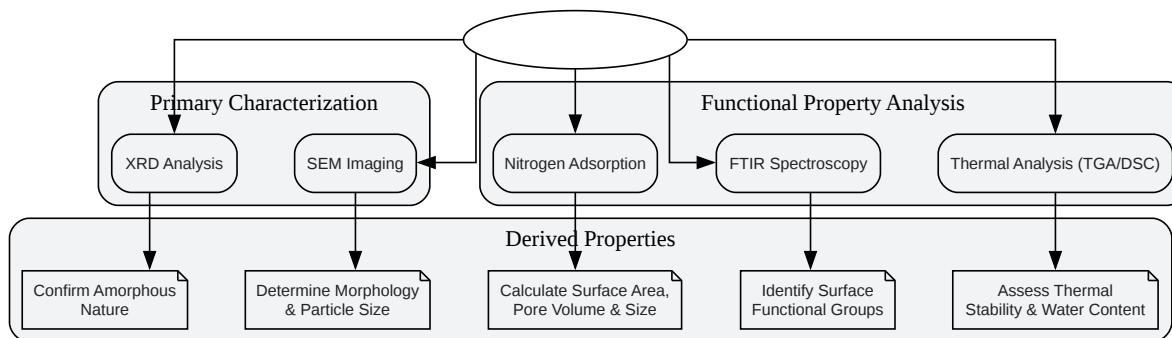
- Bands in the 400-800 cm<sup>-1</sup> range are attributed to the bending vibrations of T-O-T bonds and framework ring vibrations.[15][16]

## Thermal Stability

Understanding the thermal behavior of ASAS is critical for determining acceptable processing conditions during pharmaceutical manufacturing, such as drying, milling, and hot-melt extrusion.

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
  - TGA measures the change in mass of a sample as a function of temperature. For ASAS, TGA typically shows an initial weight loss at temperatures below 200°C, corresponding to the removal of physically adsorbed and bound water.[9] Significant structural decomposition occurs at much higher temperatures.
  - DSC measures the heat flow into or out of a sample as it is heated. The DSC thermogram for ASAS typically shows a broad endothermic peak in the 110-160°C range, corresponding to the energy required for dehydration.[9] Unlike crystalline materials, amorphous substances do not show a sharp melting point.

Aluminosilicate glasses are generally known for their good thermal stability.[17]


## Solubility and Dissolution

ASAS is described as practically insoluble in water and ethanol but is partially soluble in strong acids and alkali hydroxides.[5][18] Its solubility behavior is complex and crucial for both drug release and biocompatibility.

- Solubility Studies: The solubility of amorphous **sodium aluminosilicate** is significantly higher than its crystalline zeolite counterparts.[19][20] It increases with increasing temperature and hydroxide concentration but decreases with increasing concentrations of dissolved aluminum.[19][20] The bulk Si/Al ratio also plays a key role, with lower solubility observed for materials with a higher Si/Al ratio.[1][21]

## Experimental Protocols: A Self-Validating System

The following diagram outlines a comprehensive workflow for the characterization of ASAS.



[Click to download full resolution via product page](#)

Caption: Mechanism of drug loading and release from an ASAS carrier system.

## Conclusion

Amorphous **sodium aluminosilicate** is a highly engineered material whose value in pharmaceutical development lies in its precisely controlled physicochemical properties. Its amorphous structure, high porosity, and active surface chemistry are not merely incidental but are the very features that enable the stabilization of amorphous drugs, enhancement of dissolution, and modulation of release profiles. A thorough understanding and rigorous

characterization of these properties, using the methodologies outlined in this guide, are essential for harnessing the full potential of ASAS to develop innovative and effective drug delivery systems.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Thermodynamic properties of sodium aluminosilicate hydrate (N–A–S–H) - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02202D [pubs.rsc.org]
- 2. The Chemistry, Crystallization, Physicochemical Properties and Behavior of Sodium Aluminosilicate Solid Phases: Final Report - UNT Digital Library [digital.library.unt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Brazilian Type F Fly Ash: Influence of Chemical Composition and Particle Size on Alkali-Activated Materials Properties | MDPI [mdpi.com]
- 5. US4929431A - Process for producing amorphous aluminosilicates - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. US4213874A - Synthetic amorphous sodium aluminosilicate base exchange materials - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. US5919427A - Amorphous aluminosilicate and process for producing the same - Google Patents [patents.google.com]
- 10. Aluminosilicate colloidal gels: from the early age to the precipitation of zeolites - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00181H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Specific Surface Area and Porosity Measurements of Aluminosilicate Adsorbents – Oriental Journal of Chemistry [orientjchem.org]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effect of LaF<sub>3</sub> on Thermal Stability of Na-Aluminosilicate Glass and Formation of Low-Phonon Glass-Ceramics | MDPI [mdpi.com]
- 18. fao.org [fao.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- To cite this document: BenchChem. [physicochemical properties of amorphous sodium aluminosilicate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682097#physicochemical-properties-of-amorphous-sodium-aluminosilicate]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)